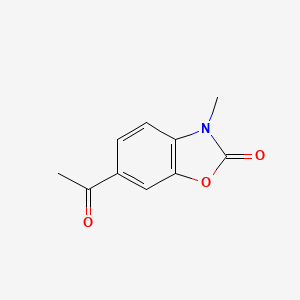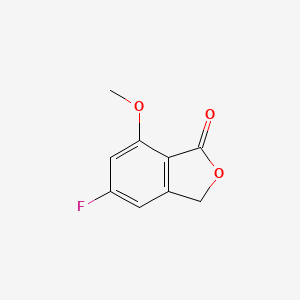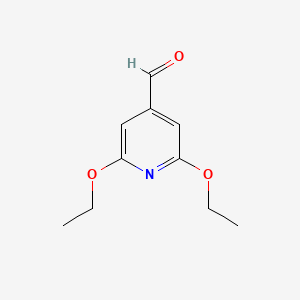![molecular formula C19H16N2O3S B13930903 1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)
1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl- is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as using iodine or bromine .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often employs scalable and efficient synthetic routes. For instance, the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents can be adapted for large-scale production . Additionally, solvent-free methods and the use of green chemistry principles are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazoles undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form oxadiazoles.
Reduction: Reduction of oxadiazoles to form corresponding hydrazides.
Substitution: Nucleophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and oxygen are commonly used for oxidative cyclization.
Dehydrating Agents: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are used for dehydration reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3,4-Oxadiazole derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with various molecular targets:
Enzyme Inhibition: Inhibition of enzymes such as thymidylate synthase, HDAC, and topoisomerase II.
Protein Interaction: Binding to proteins that contribute to cancer cell proliferation.
Pathways: Targeting specific pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives are compared with other similar heterocyclic compounds, such as:
1,2,4-Oxadiazole: Known for its similar biological activities but with different structural properties.
1,2,3-Oxadiazole: Less commonly studied but also exhibits interesting pharmacological properties.
1,2,5-Oxadiazole: Another isomer with distinct chemical and biological characteristics.
The uniqueness of 1,3,4-oxadiazole lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[3-(4-ethylsulfinylphenyl)-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3 |
InChI Key |
UIDBDVDOKGXDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


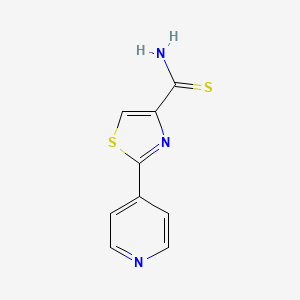
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
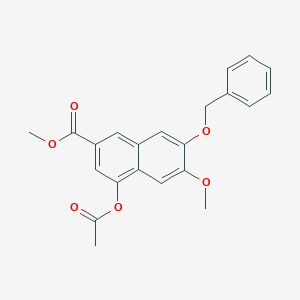
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
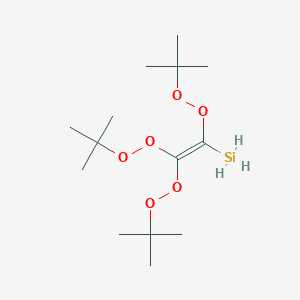
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
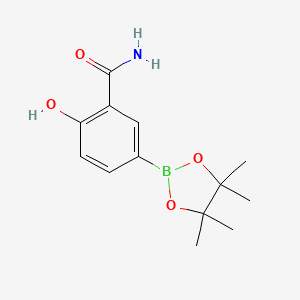


![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
